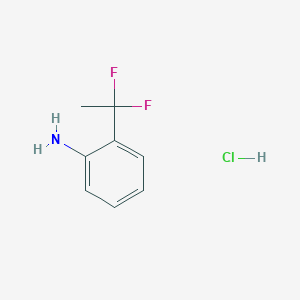

2-(1,1-Difluoroethyl)aniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,1-difluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-4-2-3-5-7(6)11;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKCNQTNZGDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864073-26-6 | |

| Record name | 2-(1,1-difluoroethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 1,1 Difluoroethyl Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aniline and its derivatives. wikipedia.org The outcome of such reactions on 2-(1,1-difluoroethyl)aniline (B1405060) is dictated by the directing and activating or deactivating effects of the existing substituents.

The amino group (-NH2) is a powerful activating group and an ortho, para-director. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic π-system through resonance, increasing the electron density at the positions ortho and para to the amine. wikipedia.orgmakingmolecules.com This increased nucleophilicity at these positions makes them the primary sites of attack for electrophiles. makingmolecules.com

Conversely, the 1,1-difluoroethyl group (-CF2CH3) is expected to be a deactivating group and a meta-director. This is attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating nature is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In 2-(1,1-difluoroethyl)aniline, these two substituents have opposing effects. The powerful activating and ortho, para-directing amino group generally dominates over the deactivating, meta-directing 1,1-difluoroethyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. Given that the 2-position is already occupied by the difluoroethyl group, the preferred sites of substitution would be the 4- and 6-positions. Steric hindrance from the adjacent 1,1-difluoroethyl group might slightly favor substitution at the 4-position (para to the amine) over the 6-position (ortho to the amine).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(1,1-Difluoroethyl)aniline

| Electrophile (E+) | Major Products | Minor Products |

| Br2, FeBr3 | 4-Bromo-2-(1,1-difluoroethyl)aniline | 6-Bromo-2-(1,1-difluoroethyl)aniline |

| HNO3, H2SO4 | 4-Nitro-2-(1,1-difluoroethyl)aniline | 6-Nitro-2-(1,1-difluoroethyl)aniline |

| SO3, H2SO4 | 4-Amino-3-(1,1-difluoroethyl)benzenesulfonic acid | 2-Amino-3-(1,1-difluoroethyl)benzenesulfonic acid |

Note: The formation of meta-substituted products is generally not favored due to the strong directing effect of the amino group.

When 2-(1,1-difluoroethyl)aniline is in its hydrochloride form, the amino group is protonated to form an anilinium ion (-NH3+). The anilinium group is strongly deactivating and a meta-director. chemistrysteps.com This is because the positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect, making the ring much less nucleophilic and therefore less reactive towards electrophiles. chemistrysteps.com

Consequently, electrophilic aromatic substitution on 2-(1,1-difluoroethyl)aniline hydrochloride is significantly more difficult than on the free aniline. If the reaction is forced under harsh conditions, the substitution will be directed to the positions meta to the -NH3+ group, which are the 3- and 5-positions. The 1,1-difluoroethyl group, also being a meta-director, would reinforce this regioselectivity. Therefore, substitution would be expected to occur at the 5-position, which is meta to both substituents. To perform electrophilic substitution at the ortho and para positions, the amine must first be deprotonated to its free -NH2 form.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine in 2-(1,1-difluoroethyl)aniline makes it a good nucleophile. This allows it to participate in a variety of reactions at the nitrogen atom. It is important to note that for these reactions to occur, the aniline hydrochloride must first be neutralized to the free amine.

The primary amine of 2-(1,1-difluoroethyl)aniline can readily undergo acylation with acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl produced.

Alkylation of the amine can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines.

Arylation of the amine, to form diarylamines, can be accomplished through reactions such as the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide.

The primary amine of 2-(1,1-difluoroethyl)aniline can react with aldehydes and ketones in condensation reactions to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Table 2: Examples of Nucleophilic Reactions at the Amine Functionality

| Reagent | Reaction Type | Product Type |

| Acetyl chloride | Acylation | N-(2-(1,1-difluoroethyl)phenyl)acetamide |

| Methyl iodide | Alkylation | N-Methyl-2-(1,1-difluoroethyl)aniline |

| Bromobenzene (Pd cat.) | Arylation | N-Phenyl-2-(1,1-difluoroethyl)aniline |

| Benzaldehyde | Condensation | (E)-N-Benzylidene-2-(1,1-difluoroethyl)aniline |

Transformations Involving the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is generally stable under many reaction conditions due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, this group can undergo transformations. The presence of two fluorine atoms on the benzylic carbon makes the adjacent methyl protons slightly acidic, and the group can influence the reactivity of the molecule. While specific transformations for the 1,1-difluoroethyl group on an aniline ring are not widely reported, analogies can be drawn from the reactivity of other fluoroalkyl groups. For instance, selective transformations of trifluoromethyl groups have been achieved under specific conditions. It is conceivable that under forcing conditions, elimination of HF could occur, or nucleophilic substitution of the fluorine atoms might be possible, although this would be a very challenging transformation. The primary role of the 1,1-difluoroethyl group is often as a stable, lipophilic, and electron-withdrawing substituent that modulates the physicochemical properties of the parent aniline molecule. mdpi.com

Potential for Further Fluorination or Defluorination

While the geminal difluoroethyl group is stable, it can be a substrate for further chemical transformations under specific conditions, including additional fluorination or defluorination.

Further Fluorination: The conversion of a 1,1-difluoroethyl group to a trifluoromethyl group is a challenging transformation due to the increased strength of the C-F bonds and the deactivation of the molecule towards common fluorinating reagents. Direct fluorination often requires harsh conditions and powerful electrophilic fluorinating agents, such as elemental fluorine (F₂), albeit diluted. nih.gov The synthesis of compounds with N-F bonds, like Selectfluor®, has provided milder alternatives for certain fluorination reactions. rsc.org However, the direct conversion of a R-CF₂CH₃ group to R-CF₂CF₃ is not a commonly reported or high-yielding reaction. More often, trifluoromethyl groups are installed using dedicated trifluoromethylation reagents rather than by sequential fluorination of a methyl or difluoroethyl group.

Defluorination: Defluorination, or the cleavage of C-F bonds, is also a difficult process due to the bond's high strength. However, recent advances in catalysis have enabled the activation of C-F bonds. Metal-catalyzed reactions, particularly with palladium or nickel, have been developed for the defluorinative coupling of gem-difluoroalkenes, suggesting that C-F activation is feasible. nih.gov Frustrated Lewis Pairs (FLPs) have also been shown to mediate the monoselective C-F activation of geminal difluorides, leading to desymmetrization and the potential for stereoselective synthesis of monofluorinated compounds. nih.gov Such methods could potentially be adapted to achieve partial or complete defluorination of the 1,1-difluoroethyl group, converting it to a monofluoroethyl or ethyl group, respectively. These reactions often proceed through intermediates where the C-F bond is activated by a strong Lewis acid or a transition metal center.

| Transformation | Feasibility & Methods | Challenges |

|---|---|---|

| Further Fluorination (to -CF₂CF₃) | Theoretically possible but synthetically challenging. May require harsh electrophilic fluorinating agents (e.g., dilute F₂). | High energy barrier, lack of selective reagents, potential for side reactions and degradation. |

| Defluorination (to -CHFCH₃ or -CH₂CH₃) | Achievable using modern synthetic methods like metal-catalyzed C-F activation (e.g., Pd, Ni) or Frustrated Lewis Pairs (FLPs). | Requires specific catalysts, can be substrate-dependent, and may require careful control of reaction conditions to prevent over-reduction. |

Role as a Lipophilic Hydrogen Bond Donor in Chemical Interactions

A significant feature of molecules containing a difluoromethyl (–CF₂H) group is the ability of the C-H bond to act as a hydrogen bond donor. researchgate.netnih.govscilit.com This capability stems from the intense electron-withdrawing effect of the two adjacent fluorine atoms, which polarizes the C-H bond and increases the acidity of the hydrogen atom. While the this compound contains a –CF₂CH₃ group rather than a –CF₂H group, the underlying principle influences the molecule's interactions. The primary hydrogen bond donating sites in this molecule are the protons on the anilinium group (–NH₃⁺).

However, the difluoromethyl moiety is often discussed as a "lipophilic hydrogen bond donor". researchgate.netsemanticscholar.orgeventact.com Studies comparing the hydrogen bond acidity of the CF₂H group to other functional groups have found its donor strength to be similar to that of thiophenols, anilines, and other amines, though weaker than that of a hydroxyl group. nih.govscilit.comeventact.com This unique combination of properties allows it to engage in hydrogen bonding while simultaneously increasing the lipophilicity of the molecule, which can be advantageous in modulating properties like membrane permeability.

In this compound, the gem-difluoro group significantly influences the electronic environment of the entire molecule.

Lipophilicity: The fluorine atoms increase the lipophilicity (fat-solubility) of the molecule compared to its non-fluorinated analogue. This is a well-established effect of fluorination in medicinal chemistry.

Electronic Influence on Aniline Moiety: The electron-withdrawing nature of the difluoroethyl group decreases the basicity of the aniline nitrogen. This electronic effect can modulate the strength of hydrogen bonds formed by the anilino group itself. researchgate.net

Intramolecular Interactions: The proximity of the difluoroethyl group to the amino group in the ortho position may allow for intramolecular hydrogen bonding (N-H···F), which can influence the conformation and reactivity of the molecule. ucla.edu

The combination of the strong hydrogen bond donating anilinium center and the lipophilic, electronically-influential difluoroethyl group creates a molecule with a complex and tunable interaction profile.

| Functional Group | Approximate Acidity Parameter (A) | Reference Group |

|---|---|---|

| Hydroxyl (-OH) | ~0.3 - 0.6 | Strong Donor |

| Difluoromethyl (-CF₂H) | ~0.08 - 0.13 | Moderate Donor nih.govscilit.comeventact.com |

| Aniline (-NH₂) | ~0.1 - 0.2 | Moderate Donor nih.goveventact.com |

| Thiophenol (-SH) | ~0.1 | Moderate Donor nih.goveventact.com |

Metal-Catalyzed Coupling Reactions Utilizing the Anilino Moiety

The aniline moiety of 2-(1,1-difluoroethyl)aniline is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the construction of complex molecular architectures. The amino group can be functionalized to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

The presence of the ortho-1,1-difluoroethyl group exerts a significant influence on these reactions through both steric and electronic effects:

Steric Hindrance: The ortho substituent can sterically hinder the approach of the metal catalyst to the nitrogen atom, potentially slowing down the reaction rate or requiring more specialized, bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Electronic Effects: As a strong electron-withdrawing group, the 1,1-difluoroethyl substituent reduces the electron density on the aniline nitrogen, making it less nucleophilic. This decreased nucleophilicity can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov

Despite these challenges, modern palladium, copper, and other transition metal catalyst systems have been developed to effectively couple sterically hindered and electronically deactivated anilines.

C-C, C-N, and C-O Bond Formation Strategies

The aniline nitrogen atom is a key site for forming new chemical bonds through cross-coupling reactions.

C-N Bond Formation: The most common reaction involving the anilino moiety is N-arylation, typically achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aniline with aryl halides or triflates to form diarylamines. For fluoroalkylamines, which are less basic and can be unstable to the strong bases often used (like sodium tert-butoxide), modified conditions with weaker bases such as potassium phenoxide (KOPh) have been developed. nih.govnih.gov These milder conditions prevent decomposition of the starting material and product.

C-C Bond Formation: While direct C-C bond formation from the N-H bond is not typical, the aniline group can be converted into a more suitable functional group for C-C coupling. For instance, it can be transformed into a halide or triflate via a Sandmeyer-type reaction, which can then participate in Suzuki, Heck, or Sonogashira couplings. Alternatively, the aniline group can direct C-H activation at the adjacent C-H position on the aromatic ring, enabling the formation of a new C-C bond ortho to the amino group.

C-O Bond Formation: Similar to C-N bond formation, the Buchwald-Hartwig C-O coupling (etherification) can be used to form aryl ethers. This involves coupling the aniline with an alcohol in the presence of a suitable palladium or copper catalyst. However, this is less common for anilines compared to the arylation of phenols. A more common route would be to first convert the aniline to a phenol (B47542), which then undergoes etherification.

| Bond Formed | Reaction Name | Typical Catalyst | Reactants | Key Considerations |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Palladium | Aniline + Aryl Halide/Triflate | Requires specialized ligands and potentially milder bases (e.g., KOPh) for fluoroalkylanilines. nih.govnih.gov |

| C-C | Suzuki, Heck, etc. (via intermediate) | Palladium | Aryl Halide (from Aniline) + Boronic Acid/Alkene | Requires conversion of the amino group to a halide or triflate first. |

| C-O | Buchwald-Hartwig Etherification | Palladium, Copper | Aniline + Alcohol/Phenol | Less direct for anilines; conversion to a phenol intermediate is often preferred. |

Mechanism of Palladium-Catalyzed Arylation of Fluoroalkylamines

The palladium-catalyzed N-arylation of fluoroalkylamines, such as 2-(1,1-difluoroethyl)aniline, follows a catalytic cycle similar to the standard Buchwald-Hartwig amination, but with important modifications to account for the substrate's properties. Research has shown that the coupling of fluoroalkylamines with aryl halides is effectively catalyzed by a system comprising a palladium precursor like [Pd(allyl)Cl]₂ and a bulky, electron-rich phosphine ligand such as AdBippyPhos. nih.govnih.gov

The key steps in the proposed catalytic cycle using a weak base like potassium phenoxide (KOPh) are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [L-Pd(Ar)(X)].

Base-Assisted Amine Coordination and Deprotonation: The fluoroalkylamine (R-NH₂) coordinates to the Pd(II) center. The phenoxide base (⁻OPh) then deprotonates the coordinated amine, forming a palladium amide complex, [L-Pd(Ar)(NHR)], and phenol (HOPh). The use of a weak base is crucial to avoid decomposition of the electron-deficient fluoroalkylaniline.

Reductive Elimination: This is often the turnover-limiting step for electron-deficient amines. nih.govnih.gov The C-N bond is formed as the arylated amine product (Ar-NHR) is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Due to the electron-withdrawing nature of the fluoroalkyl substituent, the resulting N-arylated aniline product is less basic and the nitrogen lone pair is less available. This makes the final reductive elimination step more challenging and slower compared to couplings with more electron-rich amines. nih.govnih.gov The resting state of the catalyst in these systems has been identified as the palladium phenoxide complex, (BippyPhos)Pd(Ar)OPh, highlighting the important role of the phenoxide base throughout the catalytic process. nih.govnih.gov

Applications of 2 1,1 Difluoroethyl Aniline Hydrochloride As a Synthetic Building Block and Intermediate

Role in the Synthesis of Advanced Materials

The unique electronic properties conferred by fluorine make fluorinated compounds highly desirable in materials science. The 2-(1,1-difluoroethyl)aniline (B1405060) moiety can be incorporated into larger molecular structures to fine-tune their electronic and physical characteristics for specific applications.

Fluorinated aniline (B41778) monomers are valuable precursors for the synthesis of fluorinated polyanilines (PANIs), a class of conducting polymers with applications in various advanced technologies. colab.wsresearchgate.netresearchgate.net The polymerization of aniline derivatives, typically initiated by an acid-assisted persulfate route or through electrochemical oxidation, yields polymers with unique properties. colab.wsresearchgate.net While research has specifically documented the successful polymerization of monomers like 2-fluoroaniline (B146934) and 3-fluoroaniline, the principles extend to other substituted anilines. colab.wsresearchgate.netmetu.edu.tr

The incorporation of fluorine substituents, such as the 1,1-difluoroethyl group, into the polymer backbone can significantly alter the resulting material's properties. These modifications can influence:

Solubility: The presence of the fluorinated group can enhance solubility in common organic solvents, facilitating processing and film formation. nih.gov

Electronic Properties: Fluorine's high electronegativity impacts the electronic structure of the polymer, which in turn affects its conductivity and redox behavior. rsc.org

The resulting fluorinated polymers are promising candidates for creating specialized coatings with enhanced chemical resistance, thermal stability, and specific electronic functionalities.

Table 1: Potential Impact of 1,1-Difluoroethyl Group on Polyaniline Properties

| Property | Influence of Fluorination | Rationale |

| Conductivity | Modification of electronic bands | The electron-withdrawing nature of the difluoroethyl group alters the polymer's electronic structure. rsc.org |

| Morphology | Changes in polymer structure | Substituents on the aniline ring are known to affect the surface morphology of the resulting polymers. nih.gov |

| Processability | Increased solubility | Fluorinated groups can improve solubility in organic solvents, aiding in the fabrication of thin films for sensor applications. nih.gov |

The strategic incorporation of fluorine into conjugated organic molecules is a powerful tool for developing advanced materials for organic electronics. rsc.org Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This tuning of electronic properties is critical for designing efficient organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. researchgate.netresearchgate.net

Utilizing 2-(1,1-Difluoroethyl)aniline hydrochloride as a building block allows for the rational design of functional molecules where:

Electron Injection is Enhanced: Lowered LUMO levels facilitate the injection of electrons from the cathode in electronic devices. rsc.org

Oxidative Stability is Increased: Molecules with lower HOMO levels exhibit greater resistance to degradation through oxidation, leading to longer device lifetimes. rsc.org

Intermolecular Interactions are Modified: The presence of C-H···F interactions can influence the solid-state packing of molecules, which is crucial for efficient charge transport in OFETs. rsc.org

The use of fluorinated dielectrics in OFETs has been shown to impede charge-trapping and improve carrier mobility, highlighting the broad utility of fluorinated components in organic electronics. bohrium.commdpi.com Therefore, this compound represents a key starting material for synthesizing novel, high-performance organic semiconductors.

Intermediate in Agrochemical Development

The introduction of fluorinated functional groups is a highly successful strategy in the design of modern agrochemicals, leading to compounds with improved efficacy, metabolic stability, and bioavailability. nih.govresearchgate.net 1,1-Difluoroethylated aromatic compounds are of growing importance in the development of new agricultural chemicals. researchgate.netresearchgate.net

This compound is a key intermediate in the synthesis of complex active ingredients for herbicides and pesticides. google.comgoogle.commdpi.com The aniline functional group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. The presence of the 1,1-difluoroethyl group can significantly enhance the biological activity of the final product.

The benefits of incorporating this moiety include:

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. tandfonline.com

Metabolic Stability: The strong C-F bond can block sites of metabolic degradation by enzymes like cytochrome P450, prolonging the active life of the agrochemical in the target pest or weed. tandfonline.com

Binding Affinity: The unique electronic nature of the difluoroethyl group can lead to stronger and more specific interactions with the target protein or enzyme, resulting in enhanced potency. acs.org

The development of novel pesticides often relies on the synthesis of intermediates that can be readily modified to create large libraries of candidate compounds for biological screening. mdpi.comgoogle.com this compound is an ideal precursor for this purpose, providing a direct route to novel fluorinated agrochemicals. researchgate.net

The 1,1-difluoroethyl group (–CF2CH3) is a valuable substituent in the design of bioactive molecules. researchgate.net It can serve as a bioisostere for other chemical groups, mimicking their size and shape while offering distinct electronic and metabolic advantages. tandfonline.com Using this compound as a synthetic starting material is a direct and efficient method for introducing this beneficial group into a target agrochemical structure.

The difluoroethyl group is particularly notable because it moderately adjusts the lipophilicity of a compound, in contrast to the more dramatic changes often seen with the trifluoromethyl group. acs.org This allows for finer control over the pharmacokinetic properties of the molecule. The synthesis of novel diamide (B1670390) insecticides, for example, often involves the coupling of substituted anilines with other molecular fragments, demonstrating a common synthetic route where this building block would be applicable. nih.gov Recent patent literature describes agrochemical formulations containing a 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5h)-one, illustrating the current relevance of the difluoroethylamino moiety in new pesticide development. google.com

Table 2: Role of the 1,1-Difluoroethyl Group in Agrochemical Design

| Feature | Description | Advantage in Agrochemicals |

| Bioisosterism | Can act as a mimic for hydroxyl (OH), thiol (SH), or methyl (CH3) groups. tandfonline.com | Allows for modification of a known active molecule to improve properties without losing target affinity. |

| Metabolic Stability | The C-F bonds are resistant to enzymatic cleavage. tandfonline.com | Increases the persistence and efficacy of the pesticide or herbicide. |

| Lipophilicity | Moderately increases lipophilicity. acs.org | Enhances uptake and transport within the target organism. |

| Binding Interactions | Can serve as a hydrogen bond donor. nih.gov | Potentially improves binding to the target site, increasing potency. |

Contribution to New Chemical Space Development

The exploration of new "chemical space" is a fundamental goal in drug and agrochemical discovery. nih.govnih.gov It involves the design and synthesis of novel molecular scaffolds and substitution patterns that have not been previously investigated, with the aim of identifying compounds with new or improved biological activities. Building blocks containing unique fluorination patterns are critical tools for this exploration. mdpi.com

This compound provides chemists with a starting material that combines an aromatic amine—a versatile synthetic handle—with a specific and functionally important difluoroalkyl group. By using this compound in combinatorial synthesis efforts, researchers can generate libraries of novel molecules that occupy a previously unexplored region of chemical space. researchgate.net

The strategic introduction of fluorine is known to profoundly influence a molecule's conformation, pKa, and membrane permeability. tandfonline.com Therefore, the derivatives synthesized from this compound are expected to possess a unique combination of physicochemical properties. This rational approach to expanding chemical diversity increases the probability of discovering next-generation agrochemicals or materials with superior performance characteristics. nih.gov The development of new synthetic methods, such as the photoinduced difluoroalkylation of anilines, further expands the possibilities for creating novel structures from such precursors. acs.org

Creation of Structurally Complex Fluorinated Compounds

This compound serves as a pivotal starting material for the synthesis of a variety of intricate fluorinated molecules, most notably in the construction of heterocyclic systems which are prevalent in many bioactive compounds. Research has demonstrated its utility in the preparation of substituted pyrazoles, a class of compounds known for their diverse biological activities.

A key example involves the synthesis of N-[3-(1,1-difluoroethyl)-5-(1H-pyrazol-1-yl)phenyl]-(4-methoxyphenyl)acetamide. In this multi-step synthesis, 2-(1,1-difluoroethyl)aniline is first transformed into a more complex aniline derivative through a series of reactions. This intermediate, which retains the core 2-(1,1-difluoroethyl)aniline structure, is then utilized in a cyclization reaction to form the pyrazole (B372694) ring. This process highlights how the initial building block is integrated into a significantly more complex and functionalized final molecule.

The general synthetic approach can be summarized in the following reaction scheme:

Scheme 1: Synthesis of a Substituted Pyrazole Derivative

| Step | Reactants | Reagents and Conditions | Product |

|---|

This table outlines the key transformations in the synthesis of a complex pyrazole derivative starting from 2-(1,1-difluoroethyl)aniline.

This synthetic route underscores the role of this compound as a foundational element upon which molecular complexity is built. The difluoroethyl group is carried through the synthetic sequence, ultimately becoming a key feature of the final complex molecule.

Enabling Access to Unique Molecular Architectures

The utility of this compound extends beyond the synthesis of known classes of compounds. Its unique structure enables chemists to explore and create novel molecular architectures that would be difficult to access through other synthetic routes. The strategic placement of the 1,1-difluoroethyl group ortho to the amino group can influence the regioselectivity of subsequent reactions, leading to the formation of unique isomers.

For instance, in the synthesis of quinoline (B57606) derivatives, a fundamental scaffold in medicinal chemistry, the use of 2-(1,1-difluoroethyl)aniline can direct the cyclization process to yield specific substitution patterns on the quinoline ring. The steric and electronic properties of the difluoroethyl group can favor the formation of one regioisomer over another, providing access to a distinct chemical space.

While specific, publicly available research detailing the synthesis of a wide variety of unique molecular architectures directly from this compound is still emerging, the principles of synthetic organic chemistry suggest its significant potential. The reactivity of the aniline nitrogen allows for a broad range of transformations, including:

Skraup-Doebner-Von Miller reaction: For the synthesis of substituted quinolines.

Friedländer annulation: To produce quinolines from corresponding ketones.

Paal-Knorr synthesis: For the formation of pyrroles.

Fischer indole (B1671886) synthesis: To generate indole derivatives.

The application of these and other named reactions to 2-(1,1-difluoroethyl)aniline as a starting material would predictably lead to a diverse array of fluorinated heterocyclic compounds with unique substitution patterns.

Analytical and Spectroscopic Characterization Methodologies for 2 1,1 Difluoroethyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(1,1-Difluoroethyl)aniline (B1405060) hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy of 2-(1,1-Difluoroethyl)aniline hydrochloride is expected to reveal characteristic signals for the aromatic, ethyl, and ammonium (B1175870) protons. Due to the formation of the anilinium salt, the protons on the nitrogen atom (NH3+) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The aromatic protons would exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The ortho-substitution pattern and the electron-withdrawing nature of the 1,1-difluoroethyl group and the positively charged ammonium group would lead to distinct chemical shifts for each of the four aromatic protons.

The 1,1-difluoroethyl group's methyl protons (-CH3) would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. This signal would be expected in the upfield region of the spectrum. The presence of the hydrochloride salt would cause a general downfield shift of the aromatic protons compared to the free aniline (B41778) base, due to the increased electron-withdrawing effect of the -NH3+ group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet | |

| -NH3+ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each of the eight carbon atoms are expected. The aromatic carbons would resonate in the downfield region, typically between 120 and 140 ppm. The carbon atom attached to the nitrogen (C-1) would be significantly affected by the positive charge of the ammonium group, likely shifting it downfield. The carbon atom bearing the 1,1-difluoroethyl group (C-2) would also experience a downfield shift.

The carbon of the methyl group (-CH3) would appear in the upfield region of the spectrum. The quaternary carbon of the difluoroethyl group (-CF2-) would show a characteristic triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic C-1 (-NH3+) | ~135 - 145 | Singlet |

| Aromatic C-2 (-CF2CH3) | ~130 - 140 | Singlet |

| Aromatic C-3 to C-6 | ~120 - 135 | Singlet |

| -CF2- | ~120 - 130 | Triplet |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to analyze the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent and would therefore give rise to a single signal in the ¹⁹F NMR spectrum. This signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift of this signal would be characteristic of a difluoroalkyl group attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of 2-(1,1-Difluoroethyl)aniline, the free base of the hydrochloride salt. This allows for the determination of its elemental formula with high confidence. The expected molecular ion for the free base (C8H9F2N) would have a calculated exact mass. In the mass spectrum of the hydrochloride salt, it is common to observe the molecular ion of the free base, as the hydrochloride is often lost during the ionization process.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for anilinic compounds include the loss of small molecules or radicals. For 2-(1,1-Difluoroethyl)aniline, characteristic fragments could arise from the cleavage of the C-C bond in the difluoroethyl side chain, leading to the loss of a methyl radical or other fragments. The fragmentation of the aromatic ring can also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its various bonds.

A key feature of the IR spectrum for the hydrochloride salt would be the broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the anilinium ion (-NH3+). This is in contrast to the sharp N-H stretching bands typically observed for a primary amine in the free base around 3300-3500 cm⁻¹.

Other important absorption bands would include the C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and the strong C-F stretching vibrations of the difluoroethyl group, which are typically observed in the region of 1000-1200 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH3+) | 2500 - 3000 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| N-H Bend (-NH3+) | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, providing reliable methods for assessing its purity, identifying impurities, and enabling separation from related substances. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a polar and ionizable compound, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.comresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the basic aniline moiety, peak tailing can be a concern due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. helsinki.fi To mitigate this, mobile phase modifiers such as acids (e.g., formic acid, acetic acid) or buffers are often employed to ensure the analyte is in a consistent protonated state and to improve peak shape. nih.govthermofisher.com

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase, with a mobile phase composed of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.combohrium.com Gradient elution, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of the main compound from any potential impurities which may have different polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative absorbs ultraviolet light. bohrium.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples and for monitoring the progress of chemical reactions. jove.com For the assessment of this compound, normal-phase TLC is typically employed, where a polar stationary phase, most commonly silica (B1680970) gel, is used with a less polar mobile phase.

The separation on a TLC plate is based on the principle of adsorption. The components of the sample mixture are partitioned between the stationary phase and the mobile phase. wisc.edu More polar compounds will have a stronger interaction with the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f_). Conversely, less polar compounds will travel further with the mobile phase, exhibiting a higher R_f_ value. jove.com

A suitable mobile phase for the TLC analysis of this compound would be a mixture of a nonpolar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or methanol. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve optimal separation of the desired compound from any impurities. rochester.edu Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic aniline derivative will appear as a dark spot against the fluorescent background of the plate. jove.com

Representative TLC Method Parameters:

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Development | In a saturated chamber |

| Visualization | UV light at 254 nm |

| Expected R_f | Approximately 0.4 (dependent on exact conditions) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for fluorinated building blocks necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond traditional fluorination techniques, which can rely on harsh reagents.

Key Research Thrusts:

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-fluorine bonds under mild conditions. acs.org Future work could explore transition-metal-free methods that utilize photoredox catalysis to construct the difluoroethyl group directly onto the aniline (B41778) core, potentially from readily available precursors. acs.orgnih.gov These methods offer a more sustainable alternative to classical approaches.

Late-Stage C-H Functionalization: A significant goal is the direct, regioselective introduction of the 1,1-difluoroethyl group into an existing aniline C-H bond. While challenging, success in this area would dramatically shorten synthetic sequences and improve atom economy. researchgate.net Research into novel catalyst systems that can overcome the directing group challenges associated with anilines will be crucial.

Flow Chemistry for Safer Scaling: The synthesis of organofluorine compounds can sometimes involve hazardous reagents or intermediates. google.com Implementing continuous flow technologies can enable better control over reaction parameters (temperature, pressure, mixing), minimize the accumulation of unstable species, and allow for safer scale-up of synthetic routes to compounds like 2-(1,1-difluoroethyl)aniline (B1405060). researchgate.net

Bio-inspired and Enzymatic Routes: Harnessing the power of enzymes for fluorination reactions is a nascent but rapidly growing field. While challenging, the development of biocatalysts capable of forming the C-F bond or constructing the difluoroethyl moiety would represent a paradigm shift in sustainable synthesis.

Exploration of New Reactivity Modes and Transformations

Understanding and expanding the synthetic utility of 2-(1,1-difluoroethyl)aniline hydrochloride is paramount. Future studies will delve into the unique reactivity imparted by the interplay between the difluoroethyl group and the aniline functionality.

Potential Areas of Exploration:

Transformations of the Amino Group: The aniline moiety is a versatile functional handle. Research will likely explore its conversion into a wide array of other functionalities—such as diazonium salts for cross-coupling reactions, isocyanates for polymer synthesis, or more complex heterocyclic systems—while keeping the difluoroethyl group intact.

Ring Functionalization: The electronic effects of the ortho-difluoroethyl group influence the reactivity of the aromatic ring. Detailed mechanistic studies are needed to map its directing effects in electrophilic aromatic substitution reactions, enabling the synthesis of precisely substituted derivatives for structure-activity relationship (SAR) studies in drug discovery.

Activation of the C-F Bonds: While generally stable, the C-F bonds in the difluoroethyl group could potentially be activated under specific catalytic conditions. Exploring such transformations could open pathways to novel fluorinated or defluorinated structures that are otherwise difficult to access.

Radical Reactions: The generation of difluoroalkyl radicals from precursors is a known strategy in organic synthesis. nih.gov Investigating the reactivity of radicals derived from 2-(1,1-difluoroethyl)aniline could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration into Advanced Functional Systems Beyond Current Applications

The unique properties conferred by the 1,1-difluoroethyl group—such as increased lipophilicity, metabolic stability, and altered acidity—make it an attractive component for advanced materials. acs.orgnih.govsigmaaldrich.com While its primary role is as a synthetic intermediate, future research could see the direct integration of the 2-(1,1-difluoroethyl)aniline core into functional systems.

Prospective Applications:

Organoelectronics: Aniline derivatives are precursors to conducting polymers like polyaniline. Incorporating the highly polar 1,1-difluoroethyl group could modulate the electronic properties (e.g., conductivity, redox potential) of such polymers, leading to new materials for sensors, displays, or energy storage devices.

Fluorinated Liquid Crystals: The introduction of fluorine is a common strategy in the design of liquid crystals. The specific stereoelectronic profile of the 2-(1,1-difluoroethyl)aniline scaffold could be exploited to create new liquid crystalline materials with tailored phase behavior and dielectric properties.

Advanced Polymers: Beyond conducting polymers, this aniline derivative could serve as a monomer for high-performance polymers like polyimides or polyamides. The fluorine content would be expected to enhance thermal stability, chemical resistance, and hydrophobicity, making such materials suitable for demanding aerospace or industrial applications.

Targeted Synthesis of Complex Fluorinated Building Blocks for Specialized Applications

As a primary building block, the true potential of this compound lies in its elaboration into more complex, high-value molecules. sigmaaldrich.comnih.gov This involves using the initial scaffold to construct intricate architectures for highly specific applications.

Future Synthetic Targets:

Novel Heterocyclic Scaffolds: The aniline nitrogen is a perfect handle for constructing nitrogen-containing heterocycles (e.g., quinolines, indoles, benzodiazepines), which are privileged structures in medicinal chemistry. Synthesizing libraries of such heterocycles bearing the 2-(1,1-difluoroethyl) group will provide novel cores for drug discovery programs.

Chiral Fluorinated Molecules: Many bioactive molecules are chiral. Developing asymmetric syntheses starting from or involving 2-(1,1-difluoroethyl)aniline will be a key step in creating enantiomerically pure drug candidates, where the specific 3D arrangement of the difluoroethyl group can be critical for target binding.

Fluorinated Probes and Labels: The fluorine-19 nucleus (¹⁹F) is an excellent handle for nuclear magnetic resonance (NMR) spectroscopy and imaging. More complex molecules derived from 2-(1,1-difluoroethyl)aniline could be designed as ¹⁹F NMR probes to study biological systems or as tracers for positron emission tomography (PET) imaging. smolecule.com

Agrochemical Discovery: The introduction of fluorinated groups is a proven strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. sigmaaldrich.com Using 2-(1,1-difluoroethyl)aniline as a starting point to generate novel agrochemical candidates is a promising avenue for research.

Q & A

Q. What are the common synthetic routes for 2-(1,1-Difluoroethyl)aniline hydrochloride, and what are their critical optimization parameters?

- Methodological Answer : The synthesis often involves fluorinated intermediates. A key route includes reacting 1-chloro-1,1-difluoroethane with aniline derivatives under controlled ammoniation conditions . Critical parameters include:

- Temperature : Maintained at 0–5°C during ammoniation to avoid by-products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve yield in hydrogenation steps .

Challenges include controlling the difluoroethyl group’s stability under acidic conditions, requiring pH monitoring .

Q. Which analytical techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm the difluoroethyl group’s presence (e.g., F signals at δ -120 to -125 ppm) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted aniline derivatives) .

- XRD : Resolves crystalline structure ambiguities, particularly for hydrochloride salt forms .

Data inconsistencies (e.g., conflicting melting points) are addressed by cross-validating with multiple techniques and ensuring standardized sample preparation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Temperature : Degrades above 25°C; recommend storage at 2–8°C.

- Humidity : Hydrolysis of the difluoroethyl group occurs at >60% RH; use desiccants.

- Light Sensitivity : UV exposure causes decomposition; store in amber glass .

Accelerated stability testing (40°C/75% RH for 6 months) is advised for long-term storage protocols .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity challenges in synthesizing this compound?

- Methodological Answer : The difluoroethyl group’s electron-withdrawing nature directs electrophilic substitution to the para position, but steric hindrance can lead to ortho by-products. Mechanistic studies using DFT calculations reveal:

- Transition State Analysis : Lower activation energy for para substitution under acidic conditions.

- Solvent Effects : Polar solvents stabilize charged intermediates, reducing side reactions .

Experimental validation via kinetic isotopic labeling (e.g., deuterated aniline) helps track regioselectivity .

Q. How can enantioselective synthesis methods be developed for fluorinated aniline derivatives like this compound?

- Methodological Answer :

- Chiral Catalysts : Use of BINOL-derived phosphoric acids induces asymmetry during ammoniation .

- Dynamic Kinetic Resolution : Racemization suppression via low-temperature crystallization .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98%) .

Challenges include fluorine’s electronegativity perturbing catalyst-substrate interactions, requiring tailored ligand design .

Q. What strategies address discrepancies in reported reaction yields for this compound under varying conditions?

- Methodological Answer : Yield inconsistencies often arise from:

- Impurity Profiles : Unreacted 1-chloro-1,1-difluoroethane (detected via GC-MS) suppresses yields .

- Scale Effects : Pilot-scale reactions (≥1 kg) show 10–15% yield drops due to mixing inefficiencies; optimize via CFD modeling .

Reproducibility requires strict control of reagent purity (e.g., anhydrous ammonia) and inert atmospheres .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and reaction pathways (e.g., DMSO vs. THF) .

- Machine Learning : Train models on fluorinated aniline datasets to forecast by-products .

Experimental validation using isotopic labeling (e.g., C-aniline) corroborates computational predictions .

Key Research Challenges

- Fluorine-Induced Reactivity : The difluoroethyl group’s stability under basic conditions requires pH-controlled reaction setups .

- By-Product Management : Ortho-substituted isomers (≤5%) necessitate post-synthesis purification via column chromatography .

- Scalability : Pilot-scale synthesis demands rigorous heat dissipation to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.